Product packaging for Myrciacitrin II(Cat. No.:CAS No. 203734-34-3)

Myrciacitrin II

Cat. No.: B1198344
CAS No.: 203734-34-3
M. Wt: 492.5 g/mol
InChI Key: NKSFQBQBCJYBBO-WUQIJIJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myrciacitrin II is a flavanone glucoside isolated from the leaves of Myrcia multiflora DC., a plant used in Brazilian traditional medicine . It has been identified as a compound of interest for researchers studying pathways relevant to diabetes. Scientific investigations on plant extracts containing this compound have demonstrated inhibitory activity on the enzymes aldose reductase and α-glucosidase . Aldose reductase inhibition is a potential therapeutic target for preventing diabetic complications, while α-glucosidase inhibition can help manage postprandial blood glucose levels. Research into its specific mechanism of action, bioavailability, and full pharmacological potential is ongoing. This product is intended for laboratory research purposes only and is not for drug, household, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O11 B1198344 Myrciacitrin II CAS No. 203734-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

203734-34-3

Molecular Formula

C24H28O11

Molecular Weight

492.5 g/mol

IUPAC Name

(2S)-5-hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C24H28O11/c1-9-18(28)17-14(27)7-15(12-6-11(32-3)4-5-13(12)26)33-23(17)10(2)22(9)35-24-21(31)20(30)19(29)16(8-25)34-24/h4-6,15-16,19-21,24-26,28-31H,7-8H2,1-3H3/t15-,16+,19+,20-,21+,24-/m0/s1

InChI Key

NKSFQBQBCJYBBO-WUQIJIJDSA-N

SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O

Isomeric SMILES

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@@H](CC2=O)C4=C(C=CC(=C4)OC)O)O

Canonical SMILES

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O

Origin of Product

United States

Occurrence and Distribution of Myrciacitrin Ii

Botanical Sources within the Myrcia Genus

Myrciacitrin II is a chemical compound specifically identified within the plant genus Myrcia, which belongs to the large and economically important Myrtaceae family.

Specific Species Identification: Myrcia multiflora and Related Taxa

This compound is a flavanone (B1672756) glucoside that has been isolated from the leaves of the Brazilian plant Myrcia multiflora DC. nih.govjk-medical.combiotcm.netlipidmaps.orgarabjchem.org. Alongside this compound, other related flavanone glucosides, namely myrciacitrins I, III, IV, and V, as well as acetophenone (B1666503) glucosides myrciaphenones A and B, have also been characterized and isolated from Myrcia multiflora nih.govjk-medical.combiotcm.netlipidmaps.orgarabjchem.org.

The Myrcia genus is one of the most extensive genera within the Myrtaceae family, encompassing approximately 765 species as of 2022. This genus is notably well-represented across the Brazilian territory. Several Myrcia species, including Myrcia multiflora, are recognized in traditional Brazilian medicine as "pedra-hume-caá" or "insulin plant," and their leaves or whole plant infusions have been historically utilized for the treatment of diabetes nih.govarabjchem.org. Other Myrcia species associated with the "pedra-hume-caá" group include Myrcia punicifolia, Myrcia speciosa, Myrcia amazonica, Myrcia citrifolia, Myrcia guianensis, Myrcia salicifolia, Myrcia sylvatica, and Myrcia uniflora, in addition to Eugenia punicifolia nih.gov.

Geographic Distribution and Ecological Niches of Source Plants

Myrcia multiflora, the primary source of this compound, is indigenous to the Amazon rainforest, with its main distribution spanning Brazil, Peru, and parts of Colombia. Its broader geographic range extends across South America, from Panama and Trinidad and Tobago down to Uruguay. Within Brazil, Myrcia multiflora is found in diverse biomes, including the Amazon, Atlantic Forest, Cerrado, and Caatinga vegetation.

The natural habitat of Myrcia multiflora typically includes nutrient-rich soils, often in proximity to riverbanks. This plant thrives in humid conditions and is well-adapted to the specific ecological dynamics of the Amazon ecosystem. The Myrtaceae family, to which Myrcia belongs, exhibits significant diversity in the wet tropics, particularly in South America, Australia, and Tropical Asia nih.gov. It constitutes one of the largest plant families in the Brazilian flora, with 23 genera and 1034 species distributed across all regions and various vegetation formations of the country nih.gov. Species within the Myrcia genus are found in different biomes throughout all five regions of Brazil nih.gov. Specifically, Myrcia section Aulomyrcia, which includes Myrcia multiflora, predominantly inhabits the rainforests of Amazonia and the Atlantic coastal rainforests of Brazil.

Table 1: Key Botanical Sources and Geographic Distribution of this compound

CompoundPrimary Botanical SourceGeographic DistributionEcological Niches
This compoundMyrcia multiflora DC. nih.govjk-medical.combiotcm.netlipidmaps.orgarabjchem.orgAmazon rainforest (Brazil, Peru, Colombia), extending to Panama, Trinidad and Tobago, and Uruguay. Occurs in Brazilian Amazon, Atlantic Forest, Cerrado, and Caatinga biomes.Nutrient-rich soils, often near riverbanks; thrives in humid conditions; adapted to Amazon ecosystem. Rainforests of Amazonia and Atlantic coastal regions.

Tissue-Specific Localization and Accumulation within Plants

Research has consistently identified the leaves of Myrcia multiflora as the source from which this compound, along with other myrciacitrins and myrciaphenones, has been isolated jk-medical.combiotcm.netlipidmaps.org. This indicates that the leaves are a primary site of accumulation for this compound within the plant.

While the isolation from leaves confirms their role as a significant repository for this compound, detailed research findings specifically on the precise cellular or subcellular localization (e.g., in vacuoles, cell walls, chloroplasts) or quantitative accumulation patterns within different leaf tissues of Myrcia multiflora for this compound are not extensively documented in the available literature. However, general principles regarding flavonoid accumulation in plants provide context. Flavonoids, including flavanone glucosides like this compound, are known to accumulate in various plant tissues. For instance, anthocyanins, a class of flavonoids, are known to accumulate in the berry skin of grapes and are associated with the cell wall/plasmalemma and vacuolar compartments at the subcellular level. The transport and distribution of flavonoids within plant tissues are often mediated by active processes, potentially involving transporters such as MRP/ABCC proteins, rather than simple passive diffusion. The accumulation and localization of phenolic compounds, which encompass flavonoids, within leaf tissue can also be influenced by environmental factors, including light intensity and carbon dioxide concentration. These compounds are frequently observed to accumulate significantly in the adaxial mesophyll layer of leaves.

Isolation and Purification Methodologies for Myrciacitrin Ii

Extraction Techniques from Plant Biomass

The initial step in obtaining Myrciacitrin II involves its extraction from plant tissues, typically the leaves of Myrcia species. The selection of an appropriate solvent system is critical to maximize the yield and selectivity of the extraction process.

Dried and powdered plant material is commonly subjected to extraction with polar organic solvents. Maceration is a frequently employed technique, where the plant biomass is soaked in a solvent for an extended period, often with agitation, to facilitate the diffusion of phytochemicals into the solvent. To enhance extraction efficiency, techniques like ultrasonication may be used to disrupt cell walls and improve solvent penetration.

Following the initial extraction, a liquid-liquid partitioning step is often performed to separate compounds based on their polarity. The crude extract is typically dissolved in a hydroalcoholic solution and then partitioned against solvents of increasing polarity. Flavonoids, including this compound, are often enriched in the ethyl acetate (B1210297) fraction.

Table 1: Common Solvents and Techniques for this compound Extraction

Parameter Description Rationale
Plant Material Dried and powdered leaves of Myrcia species Drying preserves the chemical integrity of the compounds, while powdering increases the surface area for extraction.
Primary Extraction Solvents Ethanol, Methanol (B129727) These polar solvents are effective at dissolving flavonoids like this compound.
Extraction Method Maceration, often aided by ultrasonication Maceration is a simple and effective method. Ultrasonication enhances extraction by disrupting plant cell walls.
Partitioning Solvents Water, Ethyl Acetate, n-Butanol Used to separate compounds based on polarity. This compound typically partitions into the ethyl acetate fraction.

Chromatographic Separation Strategies

Following extraction and preliminary fractionation, chromatographic methods are indispensable for the purification of this compound from the enriched extract.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for isolating specific compounds from a complex mixture in sufficient quantities for further study. isca.in This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases.

For the purification of flavonoids like this compound, reversed-phase chromatography is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The addition of a small amount of acid, such as formic or acetic acid, to the mobile phase can improve peak shape and resolution. nih.gov

The separation is achieved by running a gradient of the organic modifier, starting with a lower concentration and gradually increasing it. This allows for the elution of compounds in order of increasing hydrophobicity. Fractions are collected as they elute from the column, and those containing the target compound are pooled and concentrated.

Table 2: Illustrative Parameters for Preparative HPLC Purification of Flavonoids

Parameter Typical Specification Purpose
Stationary Phase Reversed-phase C18 silica (B1680970) gel Provides a nonpolar surface for the separation of moderately polar compounds.
Mobile Phase Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid A polar mobile phase for reversed-phase chromatography. The acid improves peak shape.
Elution Mode Gradient elution Allows for the separation of a wide range of compounds with varying polarities in a single run.
Detection UV-Vis Diode Array Detector (DAD) Monitors the elution of compounds based on their UV absorbance, aiding in fraction collection.

Beyond preparative HPLC, other advanced chromatographic techniques can be employed for the purification of this compound. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the sample. nih.gov

In HSCCC, a two-phase solvent system is used. The sample is introduced into the system, and separation occurs based on the differential partitioning of the components between the two immiscible liquid phases. nih.gov The selection of an appropriate two-phase solvent system is crucial for a successful separation and is determined by the partition coefficient (K) of the target compound. nih.gov HSCCC has been successfully applied to the separation of various phenolic compounds from plant extracts. nih.gov

Purity Assessment and Sample Preparation for Downstream Research

Once this compound has been isolated, its purity must be rigorously assessed to ensure that any observed biological activity is attributable to the compound itself and not to impurities.

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a standard method for purity assessment. A pure compound should ideally present as a single, symmetrical peak in the chromatogram. The DAD allows for the acquisition of the UV spectrum of the peak, which can be compared to a reference standard for identity confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for both structural elucidation and purity determination. nih.gov Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity. nih.govmagritek.com This method is considered a primary analytical technique as it is not dependent on the availability of an identical reference standard for the analyte. nih.gov

For downstream research, the purified this compound is typically dried to a constant weight to remove any residual solvents. It is then stored under appropriate conditions (e.g., in a desiccator at low temperature) to prevent degradation. For biological assays, the compound is accurately weighed and dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions of known concentrations.

Biosynthesis and Metabolic Pathways of Myrciacitrin Ii

Precursor Compounds and Core Enzymatic Transformations in Flavonoid Biosynthesis

The biosynthesis of flavonoids originates from the phenylpropanoid pathway, which utilizes the aromatic amino acid phenylalanine, synthesized via the shikimate pathway. semanticscholar.orgwikipedia.org The initial steps, often referred to as the general phenylpropanoid pathway, convert phenylalanine into p-coumaroyl-CoA. semanticscholar.org This conversion is catalyzed by a sequence of three key enzymes. semanticscholar.orgmdpi.combiotech-asia.org

The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). nih.gov This reaction forms a chalcone, which serves as a crucial entry point into the flavonoid biosynthetic grid. researchgate.net Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone to form a flavanone (B1672756), such as naringenin (B18129). biotech-asia.orgnih.gov Naringenin is a key intermediate from which a wide variety of flavonoids are derived. mdpi.com

Further modifications to the flavanone structure are introduced by a suite of enzymes, including hydroxylases, reductases, and glycosyltransferases, leading to the vast diversity of flavonoid compounds observed in nature. researchgate.net

Table 1: Key Enzymes in the Early Stages of Flavonoid Biosynthesis

Enzyme Abbreviation Function
Phenylalanine ammonia-lyase PAL Catalyzes the deamination of phenylalanine to cinnamic acid. semanticscholar.orgmdpi.com
Cinnamate 4-hydroxylase C4H Hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.com
4-Coumarate:CoA ligase 4CL Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.com
Chalcone synthase CHS Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.gov
Chalcone isomerase CHI Catalyzes the cyclization of naringenin chalcone to naringenin (a flavanone). biotech-asia.orgnih.gov

Proposed Biosynthetic Route Specific to Myrciacitrin II within Plant Metabolism

The specific biosynthetic pathway of this compound, which has been isolated from the leaves of Myrcia multiflora, can be inferred from its chemical structure: a (2S)-flavanone with methyl groups at positions 6 and 8, hydroxy groups at positions 5 and 2', a methoxy (B1213986) group at position 5', and a beta-D-glucopyranosyloxy residue at position 7. nih.gov

Starting from the common flavanone precursor, naringenin, the biosynthesis of this compound likely involves a series of hydroxylation, methylation, and glycosylation steps. The precise order of these modifications can vary between plant species. A plausible biosynthetic route is as follows:

Hydroxylation: The flavanone core undergoes hydroxylation at the 2' position, a reaction likely catalyzed by a flavonoid 2'-hydroxylase.

Methylation: Two methylation events occur on the A-ring at positions 6 and 8. These reactions are catalyzed by specific O-methyltransferases (OMTs) that transfer a methyl group from S-adenosylmethionine to the hydroxyl groups at these positions.

Methoxylation: A methoxy group is introduced at the 5' position of the B-ring. This is also mediated by an O-methyltransferase.

Glycosylation: The final step is the attachment of a glucose molecule to the hydroxyl group at the 7th position of the A-ring. This glycosylation is carried out by a UDP-glucose:flavonoid 7-O-glucosyltransferase (UFGT), which transfers a glucose moiety from UDP-glucose to the flavanone acceptor.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of flavonoids is tightly regulated at the transcriptional level, primarily through the coordinated action of a protein complex known as the MBW complex. oup.comfrontiersin.org This complex consists of transcription factors from three major families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. oup.comnih.gov

The MBW complex binds to the promoter regions of the structural genes encoding the biosynthetic enzymes, thereby activating their transcription. nih.gov The specific composition of the MBW complex can vary, which allows for the differential regulation of different branches of the flavonoid pathway, leading to the production of specific flavonoid classes in different tissues and at different developmental stages. frontiersin.org

It is highly probable that the biosynthesis of this compound is also under the control of a specific set of MYB, bHLH, and WD40 transcription factors. These regulatory proteins would control the expression of the genes encoding the specific hydroxylases, methyltransferases, and glycosyltransferases required for the synthesis of this compound.

Table 2: Key Transcription Factor Families Regulating Flavonoid Biosynthesis

Transcription Factor Family Role in Flavonoid Biosynthesis
R2R3-MYB Key regulators that often determine the specific branch of the flavonoid pathway to be activated. oup.comfrontiersin.org
basic helix-loop-helix (bHLH) Interact with MYB proteins to form a functional regulatory complex. oup.comfrontiersin.org

Environmental Factors Influencing Biosynthetic Pathways

The production of flavonoids in plants is significantly influenced by various environmental factors. researchgate.netmdpi.com These factors can modulate the expression of the regulatory and structural genes of the flavonoid biosynthetic pathway, leading to changes in the accumulation of these compounds. nih.govnih.gov

Light: Light, particularly UV radiation, is a potent inducer of flavonoid biosynthesis. mdpi.com Flavonoids can act as UV protectants, and their synthesis is often upregulated in response to high light conditions.

Temperature: Both high and low temperatures can affect flavonoid accumulation, with responses being species-specific. mdpi.com

Nutrient availability: The availability of nutrients, such as nitrogen and phosphorus, can influence the allocation of resources towards primary and secondary metabolism, thereby affecting flavonoid production.

Biotic and abiotic stress: Pathogen attack, wounding, drought, and salinity can all trigger the accumulation of flavonoids as part of the plant's defense response. mdpi.com

While specific studies on the environmental regulation of this compound biosynthesis are not available, it is reasonable to assume that its production is also modulated by these environmental cues, similar to other flavonoids.

In Vitro Biological Activities and Molecular Mechanisms of Myrciacitrin Ii

Enzyme Inhibition Studies

Myrciacitrin II has demonstrated inhibitory effects against several enzymes, suggesting its potential as a modulator of specific biological pathways. These activities are primarily linked to its interaction with the active sites of target enzymes, leading to a reduction in their catalytic efficiency.

This compound has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. researchgate.net While specific kinetic data and the half-maximal inhibitory concentration (IC50) for this compound are not extensively detailed in the available literature, studies on extracts from the Myrcia genus, the natural source of this compound, show potent α-glucosidase inhibition. nih.gov For context, closely related flavonoid glycosides and the aglycone of this compound, myricetin (B1677590), have been studied in detail. Myricitrin (B1677591) exhibits significant α-glucosidase inhibitory action, and myricetin is a potent, reversible, and non-competitive inhibitor of the enzyme. unair.ac.idnih.gov The inhibitory action of these related compounds suggests that this compound likely interferes with α-glucosidase activity, thereby potentially slowing the absorption of glucose.

Table 1: α-Glucosidase Inhibitory Activity of Compounds Related to this compound

CompoundIC50 ValueInhibition TypeReference
Myricitrin46.03 ± 0.25 µg/mLNot Specified unair.ac.id
Myricetin3 µg/mLNon-competitive nih.gov
Acarbose (Reference Drug)45.84 ± 0.27 µg/mLCompetitive unair.ac.id

This compound has been characterized as a potent inhibitor of aldose reductase. nih.govresearchgate.net The IC50 value for this compound against aldose reductase has been determined to be 1.5 x 10⁻⁵ M. nanobioletters.com

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. mdpi.com Under hyperglycemic conditions, the increased activity of this enzyme leads to the conversion of excess glucose into sorbitol. mdpi.com This process consumes the cofactor NADPH, and the subsequent accumulation of intracellular sorbitol generates osmotic stress. mdpi.commdpi.com The depletion of NADPH impairs the cell's capacity to regenerate reduced glutathione (B108866), a critical antioxidant, thereby contributing to increased oxidative stress. mdpi.com By inhibiting aldose reductase, this compound interferes with this pathway, potentially mitigating the downstream effects of osmotic and oxidative damage associated with diabetic complications. nanobioletters.commdpi.com

Table 2: Aldose Reductase Inhibitory Activity of Compounds from Myrcia multiflora

CompoundIC50 Value (M)Reference
This compound1.5 x 10⁻⁵ nanobioletters.com
Myrciacitrin I3.2 x 10⁻⁶ nanobioletters.com
Myricitrin3.8 x 10⁻⁶ nanobioletters.com
Myrciaphenone B2.9 x 10⁻⁵ nanobioletters.com

While research has focused on the effects of this compound on α-glucosidase and aldose reductase, studies on its aglycone, myricetin, reveal a broader range of enzyme interactions that may suggest potential, though unconfirmed, targets for this compound. Myricetin has been shown to inhibit several other enzymes, including:

Mammalian DNA Polymerases and Human DNA Topoisomerase II : Myricetin was found to be the most potent inhibitor of DNA polymerases among 16 flavonoids tested, with IC50 values ranging from 21.3 to 40.9 μM. nih.gov It also inhibited human DNA topoisomerase II with an IC50 of 27.5 μM. nih.gov

Cytochrome P450 Enzymes : Myricetin exhibits inhibitory activity against CYP2C8, a key enzyme in drug metabolism, with an IC50 of 2.4 ± 0.05 μM and a mixed type of inhibition. nih.gov

Type II NADH Dehydrogenase : In the pathogen Staphylococcus aureus, myricetin acts as a competitive inhibitor of Type II NADH dehydrogenase (NDH-2) with an IC50 of 2 μM. nih.gov

These findings for myricetin suggest that its glycoside form, this compound, could have a wider range of biological activities, although further research is required to confirm direct inhibition of these enzymes by this compound itself.

Cellular and Molecular Pathway Modulation

This compound is believed to modulate cellular pathways primarily through its antioxidant properties, which are largely conferred by its flavonoid structure.

The antioxidant capacity of flavonoids like this compound is a key aspect of their biological activity, enabling them to protect cells from damage induced by oxidative stress.

Direct studies on the ROS scavenging pathways of this compound are limited; however, the mechanisms of its core structure, myricetin, are well-documented. Myricetin demonstrates excellent efficacy in scavenging free radicals both in extracellular and intracellular environments. nih.gov Its molecular structure, rich in hydroxyl groups, allows it to neutralize ROS. mdpi.com

The primary mechanisms by which the myricetin moiety is thought to exert its antioxidant effects include:

Direct Radical Scavenging : Myricetin can directly interact with and neutralize various reactive oxygen species, a capability that is effective in the polar environment inside cells. nih.gov

Metal Ion Chelation : The pro-oxidant activity of metal ions like iron can be a significant source of ROS. Myricetin can chelate these ions, preventing them from participating in reactions that generate free radicals. nih.govbeilstein-archives.org

The antioxidant activity of this compound is derived from these properties of its myricetin component. However, it is important to note that the attachment of a glucose group (glycosylation) can sometimes modulate the antioxidant capacity compared to the free aglycone. mdpi.com

Antioxidant Mechanisms

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Glutathione S-transferase, Superoxide (B77818) Dismutase)

This compound demonstrates the capacity to influence endogenous antioxidant defense mechanisms, a critical aspect of cellular protection against oxidative stress. Research indicates that its aglycone, myricetin, can restore the activity and protein expression of cellular antioxidant enzymes. nih.gov One key mechanism involves the enhancement of glutathione (GSH) levels in the liver. nih.gov Glutathione is a vital antioxidant and a crucial substrate for detoxifying enzymes like Glutathione S-transferase (GST). By increasing the availability of GSH, this compound can bolster the cell's capacity to neutralize reactive oxygen species and other harmful compounds.

The interaction with Superoxide Dismutase (SOD), another frontline antioxidant enzyme, is also notable. SOD enzymes are responsible for converting superoxide radicals into hydrogen peroxide and molecular oxygen. mdpi.com While the aglycone myricetin has been reported to display poor direct SOD-like activity, it plays a role in protecting against oxidative stress-induced damage by activating antioxidant enzymes. nih.gov Furthermore, myricetin has been identified as a potent inhibitor of the aggregation of mutated Superoxide Dismutase 1 (SOD1), a process implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.gov By stabilizing the SOD1 protein, myricetin helps maintain its proper function and prevents the formation of toxic aggregates. nih.gov

Metal Ion Chelation Properties

A significant component of the antioxidant activity of this compound is attributed to its ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). nih.govnih.gov These metal ions can participate in Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals that cause extensive cellular damage. By binding to these ions, flavonoids like myricetin render them inactive, thereby preventing the initiation of these damaging oxidative chain reactions. nih.govmdpi.com

Studies using ultraviolet spectroscopy and electrospray ionization mass spectrometry have confirmed that myricetin, the core structure of this compound, interacts strongly with both iron and copper ions. nih.govnih.gov It forms stable complexes with Fe(III) and Cu(II), with the primary binding sites being the 5-hydroxyl and 4-oxo groups on the flavonoid structure. nih.govnih.gov In some conditions, chelation with Cu(II) can also occur at the ortho-catechol group on the B-ring. nih.gov The stoichiometry of these complexes is typically 1:2 (metal:flavonoid). nih.gov This chelating action is considered a key mechanism for its antioxidant and protective effects. researchgate.netresearchgate.net

Table 1: Metal Ion Chelation Properties of this compound's Aglycone (Myricetin)

Metal Ion Interaction Primary Chelation Sites Observed Stoichiometry (Metal:Flavonoid) Reference
Iron (Fe³⁺) Strong interaction; may involve reduction to Fe²⁺ before complexation. 5-hydroxyl and 4-oxo groups. 1:3 nih.gov
Copper (Cu²⁺) Strong chelation. 5-hydroxyl and 4-oxo groups; additional chelation at the B-ring catechol group. 1:2 nih.govnih.gov

Anti-Inflammatory Mechanisms

This compound exhibits potent anti-inflammatory properties by targeting multiple components of the inflammatory cascade. Its action involves the direct suppression of pro-inflammatory molecules and interference with the signaling pathways that regulate their production.

This compound effectively downregulates the expression and activity of key pro-inflammatory mediators. It has been shown to reduce the overexpression of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). nih.govnih.gov COX-2 is an enzyme responsible for producing prostaglandins (B1171923) during inflammation, and its inhibition is a major target for anti-inflammatory drugs. frontiersin.org Similarly, iNOS produces large amounts of nitric oxide, a mediator in the inflammatory process.

The compound also significantly suppresses the production of pro-inflammatory cytokines. Studies have demonstrated that this compound decreases the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov In TNF-α-stimulated lung cells, its aglycone, myricetin, was found to inhibit the production of IL-6 and Interleukin-8 (IL-8). nih.gov TNF-α is a critical cytokine that orchestrates the inflammatory response, and its inhibition can lead to a broad reduction in inflammation. researchgate.netfrontiersin.org

Table 2: Modulation of Pro-Inflammatory Mediators by this compound and its Aglycone (Myricetin)

Mediator Effect Cell/Model System Reference
Cyclooxygenase-2 (COX-2) Decreased expression Carbon tetrachloride-intoxicated mice; LPS-stimulated mice nih.govnih.gov
Inducible Nitric Oxide Synthase (iNOS) Suppressed expression LPS-stimulated mice nih.gov
Tumor Necrosis Factor-alpha (TNF-α) Reduced overexpression/production Carbon tetrachloride-intoxicated mice; LPS-stimulated mice nih.govnih.gov
Interleukin-1β (IL-1β) Decreased production LPS-stimulated mice nih.gov
Interleukin-6 (IL-6) Decreased production LPS-stimulated mice; TNF-α-stimulated rheumatoid arthritis fibroblast-like synoviocytes nih.govnih.gov
Interleukin-8 (IL-8) Decreased production TNF-α-stimulated rheumatoid arthritis fibroblast-like synoviocytes nih.gov

The anti-inflammatory effects of this compound are fundamentally linked to its ability to interfere with major intracellular signaling pathways that control inflammation. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like TNF-α or lipopolysaccharide (LPS), NF-κB is activated and moves to the nucleus, where it triggers the transcription of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines. researchgate.net this compound has been shown to block the activation of the NF-κB signaling pathway, thereby preventing the expression of these inflammatory molecules. nih.govnih.govnih.gov

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. nih.govnih.gov These pathways are crucial for transducing extracellular signals into cellular responses, including inflammation. mdpi.com Research has shown that this compound reduces the phosphorylation, and thus the activation, of p38, ERK, and JNK in response to inflammatory stimuli. nih.govnih.govnih.gov By inhibiting both the NF-κB and MAPK cascades, this compound exerts comprehensive control over the inflammatory response. nih.govnih.gov

Cell Signaling Interactions

Beyond its direct antioxidant and anti-inflammatory roles, this compound interacts with other fundamental cell signaling pathways that regulate cell survival, proliferation, and apoptosis.

This compound has been identified as a modulator of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of numerous cellular processes, including cell growth, survival, and metabolism. mdpi.commdpi.com Aberrant activation of the PI3K/Akt pathway is common in various diseases.

Other Relevant Intracellular Signaling Networks (e.g., LIMK, Ras/Raf/MEK/ERK Cascade)

While direct studies on this compound are limited, extensive research on its aglycone, myricetin, provides significant insights into its potential mechanisms of action on key intracellular signaling networks. The biological activities of many flavonoid glycosides are often attributed to their aglycones, which are released upon enzymatic hydrolysis.

LIMK Pathway: The Lin-11, Isl-1, and Mec-3 kinase (LIMK) pathway is a critical regulator of actin cytoskeletal dynamics, and its dysregulation is implicated in various pathologies, including neurological injury. Research has identified myricetin as a potential modulator of this pathway. nih.govnih.gov Computational docking models have shown that myricetin exhibits a favorable interaction profile with LIMK. nih.govnih.gov In vivo studies on spinal cord injury have demonstrated that myricetin treatment leads to a significant downregulation in the expression of phosphorylated LIMK. nih.gov This inhibition of the LIMK pathway by myricetin is associated with reduced glial and fibrotic scar formation and enhanced neuroprotection. nih.govnih.gov These findings suggest that myricetin, and potentially this compound, could serve as a bioactive compound targeting the LIMK pathway. nih.gov

Ras/Raf/MEK/ERK Cascade: The Ras/Raf/MEK/ERK signaling cascade is a central pathway that regulates cellular processes like proliferation, differentiation, and apoptosis. nih.govnih.gov Myricetin has been shown to directly interact with and modulate this cascade at multiple points. nih.gov It can bind to Raf in an ATP-noncompetitive manner, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. nih.gov Similarly, myricetin disrupts the kinase activity of MEK1, which in turn suppresses the phosphorylation of ERK. nih.gov This inhibition of the ERK/RSK AP-1 axis is a potential mechanism for myricetin's anticancer effects, such as inhibiting the neoplastic transformation of skin cells. nih.gov The modulation of the Ras/Raf/MEK/ERK pathway is a key mechanism through which myricetin influences cell fate. nih.govnih.gov

Signaling PathwayTarget ProteinObserved Effect of MyricetinPotential Outcome
LIMK Pathway LIMKDownregulation of phosphorylated LIMK expressionAttenuation of injury cascades, neuroprotection nih.govnih.gov
Ras/Raf/MEK/ERK RafBinds and halts kinase activity (ATP-noncompetitive)Halts downstream phosphorylation nih.gov
Ras/Raf/MEK/ERK MEK1Disrupts kinase activitySuppresses phosphorylation of ERK nih.gov
Ras/Raf/MEK/ERK ERKReduced phosphorylationInhibition of cell transformation, modulation of gene expression nih.gov

Regulation of Gene Expression and Transcription Factors (e.g., Nrf2)

Myricetin, the aglycone of this compound, is a known modulator of gene expression, primarily through its interaction with transcription factors that regulate cellular defense mechanisms. nih.gov A key target is the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govnih.gov

Nrf2 is a transcription factor that plays a central role in the antioxidant response element (ARE) pathway, which controls the expression of a wide array of cytoprotective and antioxidant enzymes. mdpi.comresearchgate.net Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by stimuli such as oxidative stress or chemical inducers, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates their transcription. mdpi.com

Studies have demonstrated that myricetin activates the Nrf2-ARE pathway through multiple mechanisms:

Inhibition of Nrf2 Ubiquitination: Myricetin can inhibit the ubiquitination and subsequent protein turnover of Nrf2, leading to its stabilization and accumulation. nih.gov

Stimulation of Nrf2 Expression: It can also stimulate the expression of the Nrf2 gene itself. nih.gov

Modification of Keap1: Myricetin may induce modifications in the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. nih.gov

These actions collectively lead to increased nuclear accumulation of Nrf2 and enhanced binding to ARE, thereby upregulating the expression of Nrf2-mediated genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.govnih.govresearchgate.net This activation of the Nrf2 pathway is a critical component of the protective effects of myricetin against oxidative stress and brain injury. nih.gov The use of Nrf2 small interfering RNA has been shown to attenuate the myricetin-induced ARE activity and gene expression, confirming the central role of Nrf2 in this process. nih.gov

Modulation of Apoptotic Pathways and Cell Survival

Myricetin demonstrates significant activity in modulating programmed cell death (apoptosis) and cell survival, which is crucial for its anticancer potential. nih.govnih.gov It can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.netnih.gov

Intrinsic Apoptotic Pathway: The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govmdpi.com Myricetin has been shown to alter the balance of these proteins, favoring apoptosis. nih.govresearchgate.net It decreases the expression of anti-apoptotic proteins like Bcl-2 and increases the expression of pro-apoptotic proteins like Bax. nih.govresearchgate.net This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com Cytosolic cytochrome c then triggers the activation of a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. nih.govmdpi.com

Extrinsic Apoptotic Pathway: Myricetin can also activate the extrinsic pathway, which is initiated by the binding of ligands to death receptors on the cell surface. researchgate.net In some cancer cell lines, myricetin treatment increases the expression of Death Receptor 5 (DR5), which subsequently activates procaspase-8, initiating a separate caspase cascade that converges with the intrinsic pathway. researchgate.net

Cell Survival Pathways: In addition to promoting apoptosis in cancer cells, myricetin can protect normal cells from oxidative stress-induced apoptosis. nih.govmdpi.com It achieves this by modulating cell survival signaling pathways, such as the PI3K/Akt and MAPK pathways. nih.govmdpi.com Myricetin treatment can increase the activity of the pro-survival protein Akt. nih.gov Concurrently, it inhibits the activation of stress-related kinases like p38 MAPK and c-Jun N-terminal kinase (JNK), which are often involved in promoting apoptosis. nih.govnih.govmdpi.com This dual regulatory role highlights the context-dependent effects of myricetin on cell fate.

Apoptotic PathwayKey Proteins/EventsEffect of Myricetin
Intrinsic Pathway Bcl-2 (anti-apoptotic)Decreased expression nih.govresearchgate.net
Bax (pro-apoptotic)Increased expression nih.govresearchgate.net
Cytochrome cInhibits release in normal cells; promotes release in cancer cells nih.govmdpi.com
Caspase-9, Caspase-3Increased activation nih.gov
Extrinsic Pathway DR5 (Death Receptor 5)Increased expression researchgate.net
Procaspase-8Decreased levels (indicating activation) researchgate.net
Cell Survival Akt (pro-survival)Increased activity/phosphorylation nih.gov
p38 MAPK, JNKInhibited activation nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Influence of Glycosylation on Biological Activity

This compound is a flavanone (B1672756) glycoside, specifically the 7-O-beta-D-glucopyranoside of its aglycone. nih.gov The presence and nature of a sugar moiety (glycosylation) significantly impact the physicochemical properties and biological activities of flavonoids. mdpi.com

Glycosylation generally enhances the water solubility and stability of flavonoid molecules. mdpi.com This increased aqueous solubility can improve the bioavailability of the compound from dietary sources. mdpi.com However, the sugar group can also sterically hinder the interaction of the flavonoid core with its biological targets. Consequently, glycosylated flavonoids often exhibit lower antioxidant and biological activities in in vitro assays compared to their corresponding aglycones. mdpi.com

Role of Hydroxyl and Methylation Patterns on Bioactivity

The specific pattern of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) groups on the flavonoid skeleton of this compound is determinant for its biological activity. nih.gov

Hydroxyl Groups: The structure of this compound features hydroxyl groups at positions 5 and 2'. nih.gov The antioxidant and free-radical scavenging activity of flavonoids is strongly dependent on the number and position of hydroxyl groups. nih.gov The hydroxyl group at the C-4' position in the B-ring of related flavonoids like myricetin plays a significant role in activity against lipid peroxide radicals. nih.gov The catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) structure in the B-ring is a well-known feature for potent antioxidant activity. While this compound has a 2'-hydroxy-5'-methoxy pattern, the 2'-OH group can still contribute to its radical scavenging capacity.

Methylation and Methoxy Groups: this compound is characterized by two methyl groups at positions 6 and 8, and a methoxy group at position 5'. nih.gov Methylation can alter the electronic properties and lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with target proteins. The presence of a methoxy group can modulate the antioxidant potential and metabolic stability of the compound. For example, replacing a hydroxyl with a methoxy group can decrease hydrogen-donating ability but may increase metabolic stability by preventing conjugation reactions. The unique C-methylation at positions 6 and 8 is a distinctive feature that influences the planarity and steric profile of the A-ring, potentially affecting how the molecule fits into enzyme active sites.

Conformational Aspects and Ligand-Target Binding Affinity

The ability of a small molecule like this compound to bind to a biological target and exert an effect is governed by its three-dimensional structure (conformation) and the thermodynamics of the binding event.

The flavanone core of this compound is not planar; the heterocyclic C-ring has a chiral center at C2, leading to a specific stereochemistry. nih.gov The B-ring attached at C2 is not coplanar with the A- and C-rings, giving the molecule a specific spatial arrangement. This conformation is crucial for fitting into the binding pockets of target proteins.

Analytical and Spectroscopic Characterization Methodologies for Myrciacitrin Ii

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Myrciacitrin II from other co-occurring compounds in plant extracts and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) coupled with various detection modalities, particularly Photodiode Array (PAD) detection, is a widely employed technique for the characterization of flavonoids and phenolic acids, including compounds like this compound, in plant extracts. For instance, HPLC-PAD-Electrospray Ionization-Ion Trap-Mass Spectrometry (HPLC-PAD-ESI-IT-MS) has been effectively utilized for the analysis of Myrcia bella leaves extract, where myrciacitrins I and II are found nih.govnih.gov.

In such analyses, HPLC-PAD provides valuable information on the retention times and UV-visible spectra of individual compounds. For flavonoids, characteristic UV-vis absorption bands typically appear between 240–285 nm and 350–380 nm, while phenolic acids often show bands at 210–278 nm nih.gov. This spectral data aids in the preliminary identification and classification of compounds based on their chromophores.

A typical HPLC method for the analysis of Myrcia extracts, encompassing compounds like this compound, might involve a Phenomenex® Luna C18 column (250 × 4.6 mm i.d., 5 μm particle size) nih.govnih.gov. The separation is often achieved using a gradient elution system, for example, with mobile phases consisting of methanol (B129727) (MeOH) and water (H2O), both acidified with 0.1% formic acid nih.govnih.gov. A flow rate of 0.8 mL/min and detection at a wavelength such as 254 nm are common parameters for such analyses nih.govnih.gov. The integration of PAD allows for the acquisition of full UV-vis spectra for each eluted peak, providing a spectral fingerprint that assists in compound identification and purity assessment.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, primarily in terms of speed, resolution, and sensitivity, due to its use of columns packed with sub-2 µm diameter particles uni.lu. These characteristics make UHPLC a powerful tool for the rapid and high-resolution analysis of complex plant extracts containing compounds like this compound.

UHPLC is frequently hyphenated with high-resolution mass spectrometry (UHPLC-HRMS) for comprehensive metabolite profiling. For example, UHPLC-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) has been employed for the characterization of phytochemicals, including related myrciacitrins, in various plant extracts nih.gov. This technique enables faster separations and improved peak capacity, which is crucial for resolving structurally similar compounds often present in natural matrices. A common UHPLC setup for phenolic compounds, including myricetin (B1677590) (a related flavonol), might utilize a Hypersil GOLD PFP column (100 × 2.1 mm, 1.9 µm particle size) with a mobile phase of water and methanol containing 0.1% formic acid, and UV detection at 275 nm uni.lu.

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for the structural elucidation and precise identification of this compound, providing molecular weight information and characteristic fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique widely used for analyzing polar and thermolabile compounds like flavonoids and their glycosides, including this compound, as it typically produces intact molecular ions [M+H]+ or [M-H]- nih.govnih.gov. ESI-MS offers excellent sensitivity, enabling the detection of compounds even in low concentrations within relatively short analysis times nih.gov.

The technique is often coupled with chromatographic separation (e.g., LC-ESI-MS) to analyze complex mixtures. For this compound, ESI-MS would reveal its molecular weight. For instance, in the characterization of Myrcia bella extracts, HPLC-PAD-ESI-MS has identified precursor ions that correspond to flavonoid derivatives, such as a precursor ion at m/z 463 [M – H]−, which, upon fragmentation, yields product ions characteristic of quercetin (B1663063) derivatives nih.gov. This demonstrates ESI-MS's capability to identify flavonoid glycosides by observing the molecular ion and subsequent losses of sugar moieties. ESI-MSn (multiple stages of mass spectrometry) allows for further fragmentation of selected ions, providing more detailed structural information.

Tandem Mass Spectrometry (MS/MS or MSn) is a powerful technique for the structural elucidation of metabolites, including complex natural products like this compound. It involves the fragmentation of a selected precursor ion (e.g., the molecular ion of this compound) into product ions, which provides insights into the compound's substructures fishersci.ca.

Collision-induced dissociation (CID), a common fragmentation method in tandem MS, is particularly useful for identifying the type of conjugate (e.g., glucuronides, glucosides, sulfates) by observing the characteristic neutral losses nih.gov. Since this compound is a flavanone (B1672756) glucoside nih.gov, tandem MS would be crucial for confirming the presence and position of the sugar moiety by observing the loss of the glucose unit (typically 162 Da for hexose) from the molecular ion. For example, in the analysis of Myrcia bella constituents, FIA-ESI-IT-MSn was employed to obtain product ions that aided in the structural characterization of flavonoids and phenolic acids nih.govnih.gov. While tandem MS can rapidly identify the type of conjugate, the exact conjugation site often requires complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for definitive confirmation nih.gov.

Flow Injection Analysis Mass Spectrometry (FIA-ESI-IT-MSn) is a rapid and direct method for the identification of constituents in extracts, particularly useful after initial isolation and NMR characterization, and for quality control purposes nih.govnih.gov. In FIA, the sample is directly introduced into the mass spectrometer without chromatographic separation, allowing for very fast analysis.

FIA-ESI-IT-MSn has been specifically developed and applied for the rapid identification of acylated flavonoids and flavonoid-O-glycosides, including those derived from myricetin and quercetin, in hydroalcoholic extracts of Myrcia bella leaves nih.govnih.gov. This technique provides diagnostic mass fragments that can characterize the aglycone core of flavonoid glycosides. For instance, in negative ion mode, diagnostic mass fragments at m/z 285, 301, and 317 have been used to characterize aglycones as kaempferol, quercetin, and myricetin, respectively nih.gov. The precursor ion at m/z 169 was diagnostic for gallic acid nih.gov. This rapid fingerprinting capability makes FIA-ESI-IT-MSn a valuable tool for quick screening and initial identification in the study of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of organic compound structures, including complex natural products like this compound. It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule by exploiting the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Integration of Hyphenated Techniques for Comprehensive Profiling

The structural elucidation and comprehensive profiling of natural products like this compound often benefit significantly from the integration of hyphenated techniques. These techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic detectors, offering enhanced sensitivity, selectivity, and speed.

Common hyphenated techniques relevant to the analysis of this compound include:

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the excellent separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and molecular weight information provided by Mass Spectrometry (MS). This technique is invaluable for separating complex mixtures (such as plant extracts from which this compound is isolated) and then identifying and quantifying individual components based on their molecular mass and fragmentation patterns. This can confirm the molecular weight of this compound and provide insights into its elemental composition and potential fragmentation pathways.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the online acquisition of NMR spectra of separated components. This is particularly powerful for analyzing unstable or low-concentration compounds in complex mixtures without prior extensive purification. LC-NMR can provide real-time structural information as components elute from the chromatographic column, which is highly advantageous for the characterization of natural products that might be present in small quantities or are difficult to isolate in large amounts.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile and thermally labile compounds like many flavonoids (which may require derivatization), GC-MS combines gas chromatography for separation with mass spectrometry for detection. This technique is typically applied to volatile and semi-volatile compounds and is widely used in various fields for identification and quantification of analytes in complex matrices.

These integrated approaches provide comprehensive insights into complex samples, enabling not only the identification of known compounds but also the discovery and structural elucidation of new ones. The combination of separation and detection capabilities enhances efficiency and specificity, addressing challenges often encountered in natural product analysis.

Ecological and Physiological Roles of Myrciacitrin Ii in Plants

Role in Plant Defense Mechanisms Against Biotic Stressors (e.g., Pathogens, Herbivores)

Currently, there is a lack of specific research detailing the direct involvement of Myrciacitrin II in plant defense mechanisms against biotic stressors. Flavonoids, as a broad class of secondary metabolites, are well-known for their roles in defending plants against pathogens and herbivores. They can act as antimicrobial agents, insect deterrents, and signaling molecules in defense pathways. However, studies specifically investigating this compound in these contexts are not available in the current body of scientific literature. Future research could explore whether this compound is produced or accumulates in response to fungal, bacterial, or viral infections, or in response to insect feeding.

Participation in Abiotic Stress Tolerance (e.g., Oxidative Stress, Environmental Adaptation)

The participation of this compound in a plant's tolerance to abiotic stressors such as oxidative stress, drought, salinity, or extreme temperatures has not been a subject of direct scientific investigation. Many flavonoids exhibit antioxidant properties, which are crucial for detoxifying reactive oxygen species (ROS) that accumulate during times of environmental stress. While the foundational structure of this compound suggests potential antioxidant capabilities, experimental evidence from plant-based studies is required to confirm this role.

Involvement in Plant-Microbe Interactions (e.g., Symbiosis, Allelopathy)

There is no specific scientific literature that describes the involvement of this compound in plant-microbe interactions. Flavonoids can play critical roles in establishing symbiotic relationships, such as the interaction between legumes and nitrogen-fixing rhizobia, and can also be involved in allelopathy, where one plant releases biochemicals to inhibit the growth of another. The potential for this compound to act as a signaling molecule in the rhizosphere or to have allelopathic effects remains an open area for investigation.

Contribution to Plant Development and Morphogenesis

The contribution of this compound to plant development and morphogenesis is another area where specific research is currently absent. Flavonoids can influence various developmental processes, including auxin transport, pollen germination, and seed development. Determining the tissue-specific localization and concentration of this compound throughout the plant life cycle could provide insights into its potential developmental functions.

Table of Research Findings on the Ecological and Physiological Roles of this compound

Research AreaFindings
Biotic Stress Defense No specific studies available.
Abiotic Stress Tolerance No specific studies available.
Plant-Microbe Interactions No specific studies available.
Plant Development No specific studies available.

Future Research Trajectories for Myrciacitrin Ii

In-depth Mechanistic Studies in in vitro and in vivo Preclinical Models (Animal Studies)

The initial discovery that Myrciacitrin II inhibits alpha-glucosidase and aldose reductase opens the door for comprehensive mechanistic studies. nih.gov Future research must move beyond simple inhibitory activity to elucidate the precise molecular interactions and downstream cellular consequences in relevant biological systems.

In vitro studies should focus on detailed enzyme kinetics to determine the nature of inhibition (e.g., competitive, non-competitive, or mixed-type) for both alpha-glucosidase and aldose reductase. nih.govmdpi.comnih.gov Such studies help clarify how this compound interacts with the active or allosteric sites of these enzymes. nih.govnih.gov Furthermore, cell-based assays using intestinal cell lines (for alpha-glucosidase) and lens, retinal, or nerve cell lines (for aldose reductase) are necessary to assess the compound's efficacy and impact on cellular pathways under hyperglycemic conditions.

Building on the preliminary in vivo work that used sucrose-loaded rats and alloxan-induced diabetic mice to test the effects of the whole plant extract, future animal studies should use purified this compound. nih.gov Establishing diabetic animal models, such as streptozotocin-induced or db/db mice, will be crucial for evaluating the compound's ability to manage postprandial hyperglycemia and prevent or mitigate long-term diabetic complications like neuropathy, nephropathy, and cataracts. frontiersin.orgnih.govmdpi.comopenmedicinalchemistryjournal.com In these models, researchers can investigate downstream effects, such as the reduction of sorbitol accumulation in tissues, modulation of oxidative stress, and anti-inflammatory responses, which are known mechanisms associated with related flavonoids like myricetin (B1677590). frontiersin.orgnih.govresearchgate.netnih.gov

Table 1: Proposed Preclinical Models for Mechanistic Studies of this compound

Model TypeSpecific ModelResearch FocusKey Endpoints
In Vitro Enzyme AssayPurified Yeast α-glucosidase; Recombinant Human Aldose ReductaseDetermine inhibition kinetics and binding affinityIC₅₀ values, Ki constant, Type of inhibition (competitive, non-competitive)
In Vitro Cell-BasedCaco-2 cells (intestinal); ARPE-19 cells (retinal); PC12 cells (neuronal)Assess cellular efficacy and mechanism under high-glucose conditionsGlucose uptake, sorbitol accumulation, oxidative stress markers (ROS), inflammatory cytokine levels
In Vivo (Hyperglycemia)Sucrose or Starch-loaded Sprague-Dawley ratsEvaluate impact on postprandial blood glucoseOral Glucose Tolerance Test (OGTT), plasma glucose levels
In Vivo (Diabetic Complications)Streptozotocin (STZ)-induced diabetic mice; db/db miceInvestigate long-term therapeutic effects on diabetic complicationsNerve conduction velocity, cataract formation, kidney function markers (e.g., albuminuria), tissue sorbitol levels

Investigation of Synergistic and Antagonistic Interactions with Other Phytochemicals

Natural extracts contain a complex mixture of compounds that can interact to produce synergistic (enhanced) or antagonistic (reduced) effects. nih.gov this compound is isolated from Myrcia multiflora alongside other compounds, including Myrciacitrin I, myrciaphenones A and B, and several known flavonol glycosides like myricitrin (B1677591) and quercitrin. nih.govresearchgate.net Future research should investigate how this compound interacts with these co-occurring phytochemicals.

Studies could be designed to test binary or multi-compound combinations for their effects on alpha-glucosidase and aldose reductase inhibition. This would clarify whether the activity of the whole extract is attributable to a single compound or a synergistic interplay between multiple components. Furthermore, exploring interactions between this compound and existing antidiabetic drugs (e.g., acarbose, metformin) could reveal potential for combination therapies that might allow for lower dosages and reduced side effects. nih.gov

Advanced Analytical Method Development for Metabolomics and Flux Analysis in Biological Systems

A significant gap in the current knowledge is the metabolic fate of this compound. It is unknown how it is absorbed, distributed, metabolized, and excreted (ADME) in vivo. Advanced analytical methods are needed to trace the compound and its metabolites in biological fluids and tissues. The development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the first step for pharmacokinetic studies in animal models. nih.gov

Furthermore, untargeted metabolomics approaches can provide a comprehensive snapshot of the metabolic changes in response to this compound treatment in preclinical models of diabetes. nih.govmdpi.com By analyzing serum, urine, or tissue samples, researchers can identify metabolic pathways that are significantly altered by the compound, offering deeper insight into its systemic effects beyond direct enzyme inhibition. nih.govnih.gov Stable isotope tracing and metabolic flux analysis could further be employed to quantify the rates of metabolic reactions within cellular pathways, revealing how this compound dynamically alters cellular metabolism. nih.gov This could uncover novel mechanisms of action and biomarkers of its efficacy.

Exploration of Structure-Function Relationships through Rational Design of Synthetic Analogues

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug development. For this compound, future studies should aim to identify the specific structural features responsible for its inhibitory effects. The core structure is a flavanone (B1672756) substituted with methyl groups, hydroxy groups, a methoxy (B1213986) group, and a beta-D-glucopyranosyloxy residue. nih.gov

Structure-activity relationship (SAR) studies could systematically modify this structure to determine the importance of each functional group. nih.govnih.govresearchgate.netmdpi.com For example, analogues could be synthesized with different glycosidic linkages, alternative sugar moieties, or varied hydroxylation and methylation patterns on the aromatic rings. nih.govnih.gov These synthetic analogues would then be tested for their inhibitory potency against alpha-glucosidase and aldose reductase. mdpi.comnanobioletters.com This process, aided by computational methods like molecular docking, can predict how structural changes affect binding to the enzyme's active site and guide the rational design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.govnih.govbohrium.comresearchgate.net

Table 2: Potential Structural Modifications of this compound for SAR Studies

Structural MoietyProposed ModificationHypothesized OutcomeRationale
7-O-β-D-glucosideRemoval of the glucose moiety (aglycone form)May increase or decrease activityGlycosylation can affect solubility, cell permeability, and enzyme binding. nih.govnih.gov
7-O-β-D-glucosideSubstitution with other sugars (e.g., rhamnose, galactose)Alter binding affinity and specificityThe nature of the sugar can influence interaction with enzyme active sites. nih.gov
6,8-dimethyl groupsRemoval or substitution with other alkyl groupsModify steric and electronic propertiesAlkyl groups can influence hydrophobic interactions within the binding pocket.
B-ring Hydroxyl/Methoxy groupsAlter the number and position of -OH and -OCH₃ groupsModulate hydrogen bonding and antioxidant capacityHydroxylation patterns on the B-ring are critical for the activity of many flavonoids. nih.govmdpi.com

Biotechnological Approaches for Enhanced Production or Biosynthesis Engineering in Plant Systems

Currently, this compound is obtained through extraction from the leaves of Myrcia multiflora. nih.govmdpi.com Reliance on natural plant sources can be limiting due to factors like geographical availability, seasonal variation, and low yields, hindering large-scale research and potential commercialization. Biotechnological approaches offer a promising alternative for sustainable and scalable production.

Future research should focus on elucidating the biosynthetic pathway of this compound in Myrcia multiflora. This involves identifying and characterizing the specific enzymes (e.g., chalcone (B49325) synthase, chalcone isomerase, hydroxylases, methyltransferases, and glycosyltransferases) responsible for its synthesis. mdpi.commdpi.com Once these genes are identified, metabolic engineering strategies can be employed. mdpi.com This could involve transferring the entire pathway into microbial hosts like Escherichia coli or Saccharomyces cerevisiae, which can be grown in large-scale fermenters to produce the compound. nih.govresearchgate.netnih.gov Alternatively, genetic engineering of the native plant or related plant cell cultures could be used to upregulate key enzymatic steps, thereby enhancing the endogenous production of this compound. mdpi.comnih.gov

Q & A

Q. What are the established methods for isolating and purifying Myrciacitrin II from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex LH-20) and preparative HPLC. Key steps include:

  • Plant material selection : Prioritize species within the Myrtaceae family (e.g., Eugenia or Syzygium genera) based on phytochemical screening .
  • Purity validation : Use HPLC-DAD or LC-MS to confirm purity (>95%) and structural integrity via comparison with reference standards .
  • Reproducibility : Document solvent ratios, temperature, and pressure conditions meticulously to ensure replication .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Structural elucidation requires a combination of:

  • NMR (1D and 2D) : Assign proton and carbon signals (e.g., HMBC for glycosidic linkages, NOESY for stereochemistry) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ or [M-H]- ions) .
  • UV-Vis spectroscopy : Identify chromophores (e.g., flavonoid absorption bands at 250–280 nm and 330–380 nm) .

Q. How can researchers validate the identity of this compound in complex matrices?

Use authentic reference standards and cross-validate with:

  • Co-injection experiments : Compare retention times in HPLC .
  • Spiking studies : Add pure this compound to the sample and observe peak enhancement .
  • Isotopic labeling : For trace analysis, employ 13C-labeled analogs in LC-MS/MS .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory bioactivity data for this compound?

Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) require:

  • Dose-response studies : Test a wide concentration range (nM to μM) to identify biphasic effects .
  • Cell line specificity : Compare results across multiple cell types (e.g., cancer vs. normal cells) .
  • Mechanistic assays : Pair phenotypic assays (e.g., ROS detection) with target-based studies (e.g., enzyme inhibition kinetics) .
  • Negative controls : Include catalase or superoxide dismutase to confirm ROS-mediated effects .

Q. What statistical approaches are recommended for analyzing this compound’s pharmacokinetic (PK) data?

For PK studies:

  • Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t1/2 using tools like Phoenix WinNonlin .
  • Compartmental modeling : Fit data to one- or two-compartment models to predict tissue distribution .
  • Power analysis : Predefine sample size (n ≥ 6) to ensure statistical significance (α = 0.05, power = 0.8) .

Q. How can researchers address variability in this compound’s stability during in vitro assays?

Stability issues (e.g., pH-dependent degradation) require:

  • Pre-assay validation : Test compound stability in assay buffers (e.g., PBS, DMEM) via LC-MS over 24–72 hours .
  • Light/temperature controls : Store stock solutions in amber vials at -80°C and avoid freeze-thaw cycles .
  • Metabolite screening : Use HRMS to identify degradation products and adjust experimental timelines accordingly .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

For SAR:

  • Regioselective modification : Protect hydroxyl groups using TMSCl or acetyl bromide before functionalizing the flavonoid core .
  • Enzymatic glycosylation : Use UDP-glycosyltransferases to synthesize novel glycosides with improved bioavailability .
  • Parallel synthesis : Employ combinatorial chemistry to generate derivatives for high-throughput screening .

Methodological Guidance for Data Interpretation

Q. How should researchers reconcile discrepancies between in silico predictions and experimental results for this compound?

  • Docking validation : Cross-check molecular docking results (e.g., AutoDock Vina) with mutagenesis data to confirm binding sites .
  • Solvent effects : Re-run simulations with explicit solvent models (e.g., TIP3P water) to improve accuracy .
  • Dynamic simulations : Perform molecular dynamics (MD) over ≥100 ns to assess binding stability .

Q. What criteria determine the inclusion/exclusion of this compound studies in systematic reviews?

Follow PRISMA guidelines :

  • Eligibility : Prioritize peer-reviewed studies with full experimental details (e.g., concentration ranges, controls) .
  • Bias assessment : Use tools like ROBINS-I to evaluate confounding factors (e.g., solvent interference) .
  • Meta-analysis : Pool data only if heterogeneity (I²) is <50% .

Q. How can researchers ensure reproducibility in this compound’s preclinical efficacy studies?

  • Blinding : Mask treatment groups during data collection and analysis .
  • Multi-lab validation : Replicate key findings in ≥2 independent laboratories .
  • Data transparency : Share raw spectra, chromatograms, and statistical scripts via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.